molecular formula C15H9O6+ B1212975 Riccionidin A CAS No. 155518-34-6

Riccionidin A

Cat. No. B1212975
M. Wt: 285.23 g/mol
InChI Key: PPGXDLKTOHUGAQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Riccionidin A is a 1-benzopyran.

Scientific Research Applications

Chemical Evolution and Color Systems

  • Chemical Properties: Riccionidin A, found in liverworts, is part of a color system showing unique kinetics and thermodynamics in acidic solutions. It's compared with 3-deoxyanthocyanidins (in mosses and ferns) and anthocyanins (in angiosperms), exhibiting slow interconversion rates and distinct pH-dependent species distribution (Alejo-Armijo et al., 2020).

Ecological and Metabolic Studies

  • UVB Radiation Response: In an Antarctic liverwort study, Riccionidin A's concentration changed in response to UVB radiation, affecting the plant's color and indicating a possible protective role against UVB stress (Snell et al., 2009).
  • Metabolic Cost: The study also quantified the metabolic cost of synthesizing Riccionidin A in liverworts, revealing its significant contribution to the plant's adaptation to UVB exposure (Snell et al., 2009).

Production in Plant Cultures

  • Secondary Metabolite Production: Riccionidin A was produced in adventitious root cultures of Rhus javanica, demonstrating its potential for production and study outside its natural liverwort environment (Taniguchi et al., 2000).

Genetic and Molecular Studies

  • Gene Function Analysis: Research on Marchantia polymorpha revealed the role of R2R3-MYB transcription factors in regulating riccionidin A biosynthesis, providing insights into the genetic controls of phenolic metabolism in early land plants (Kubo et al., 2018).
  • Mutant Analysis: A T-DNA insertion mutant of Marchantia polymorpha was found to hyper-accumulate riccionidin A, illustrating a method for altering and studying its biosynthesis (Hamashima et al., 2019).

properties

CAS RN

155518-34-6

Product Name

Riccionidin A

Molecular Formula

C15H9O6+

Molecular Weight

285.23 g/mol

IUPAC Name

(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium

InChI

InChI=1S/C15H8O6/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14/h1-5,16-18H/p+1

InChI Key

PPGXDLKTOHUGAQ-UHFFFAOYSA-O

SMILES

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O

Canonical SMILES

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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